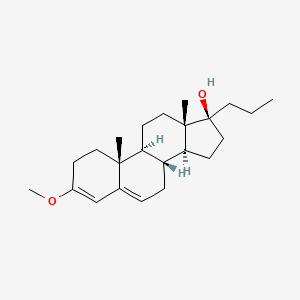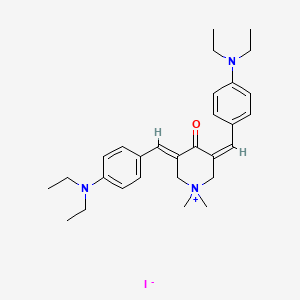
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic applications and optimizing the compound’s efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,5-Bis((4-(diethylamino)phenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide include other piperidinium derivatives and compounds with similar functional groups. Examples include 3,5-Bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone and 3,5-Bis[4-(diethylamino)cinnamylidene]-1-methyl-4-piperidone .
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it a valuable compound for various applications, from scientific research to industrial processes.
Eigenschaften
CAS-Nummer |
142816-72-6 |
|---|---|
Molekularformel |
C29H40IN3O |
Molekulargewicht |
573.6 g/mol |
IUPAC-Name |
(3Z,5E)-3,5-bis[[4-(diethylamino)phenyl]methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C29H40N3O.HI/c1-7-30(8-2)27-15-11-23(12-16-27)19-25-21-32(5,6)22-26(29(25)33)20-24-13-17-28(18-14-24)31(9-3)10-4;/h11-20H,7-10,21-22H2,1-6H3;1H/q+1;/p-1/b25-19-,26-20+; |
InChI-Schlüssel |
ZNCMAKURCNUNLQ-LIWOQTQHSA-M |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C[N+](C/C(=C/C3=CC=C(C=C3)N(CC)CC)/C2=O)(C)C.[I-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C[N+](CC(=CC3=CC=C(C=C3)N(CC)CC)C2=O)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


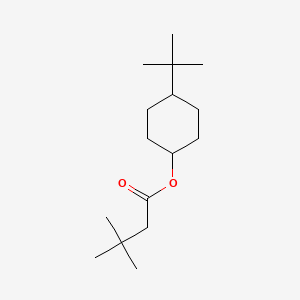
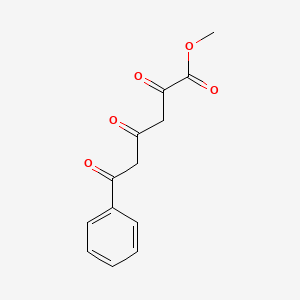
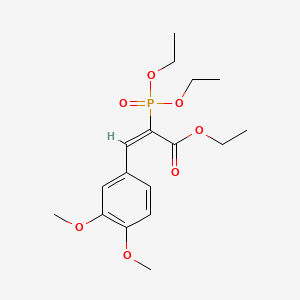
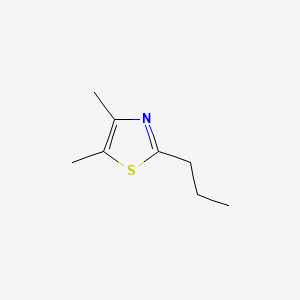

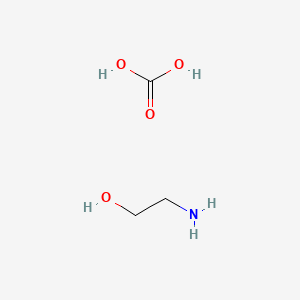
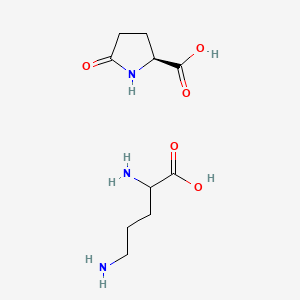
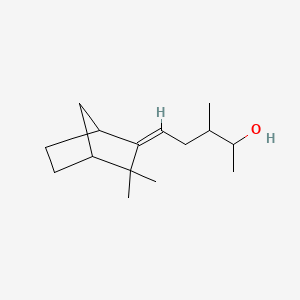
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

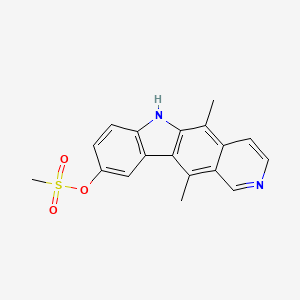

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
